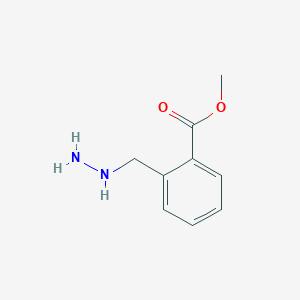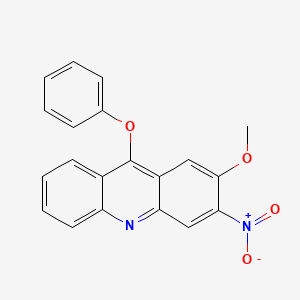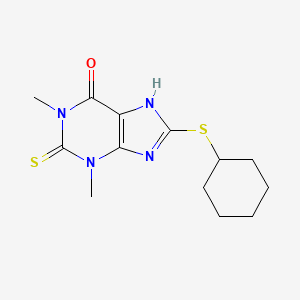![molecular formula C11H7NO2 B15216703 1-Hydroxybenzo[cd]indol-2(1H)-one](/img/structure/B15216703.png)
1-Hydroxybenzo[cd]indol-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxybenzo[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the class of benzoindoles. This compound is characterized by a fused ring system that includes both benzene and indole moieties. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxybenzo[cd]indol-2(1H)-one can be synthesized through various synthetic routes. One common method involves the cyclization of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes, followed by ring contraction to form the benzo[cd]indol-2(1H)-one structure . The reaction typically requires specific catalysts and controlled conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound often involves optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxybenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted benzoindoles, quinones, and hydroxyindoles, which have diverse applications in medicinal chemistry .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Hydroxybenzo[cd]indol-2(1H)-one involves its interaction with molecular targets such as bromodomains. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes. This inhibition is crucial for its potential therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
Benzo[cd]indol-2(1H)-one: A closely related compound with similar structural features but lacking the hydroxy group.
Pyrrolo[4,3,2-de]quinoline-2(1H)-one: Another compound with a fused ring system that exhibits similar biological activities.
Uniqueness: 1-Hydroxybenzo[cd]indol-2(1H)-one is unique due to the presence of the hydroxy group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature contributes to its higher affinity for molecular targets and its distinct biological activities compared to similar compounds .
Properties
Molecular Formula |
C11H7NO2 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
1-hydroxybenzo[cd]indol-2-one |
InChI |
InChI=1S/C11H7NO2/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,14H |
InChI Key |
IETWKCBRLJDMHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


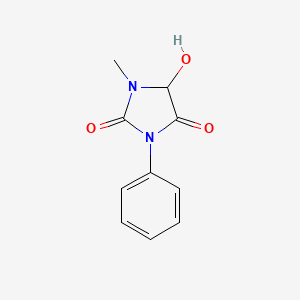
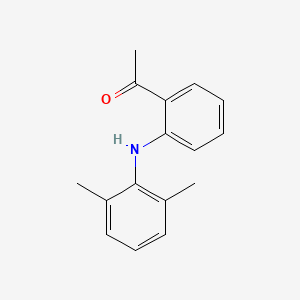
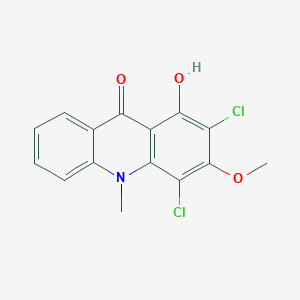
![N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B15216652.png)
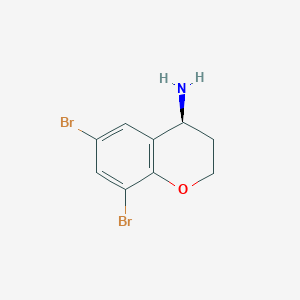
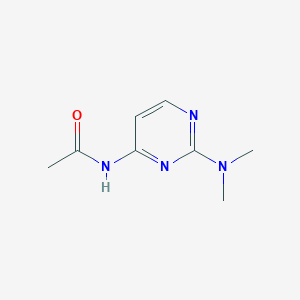
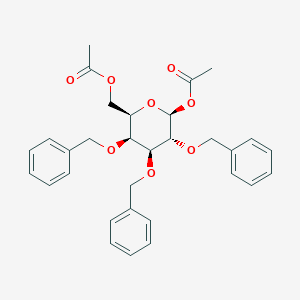

![6-(Naphthalen-1-yl)-2-[(propan-2-yl)amino]quinazolin-7(1H)-one](/img/structure/B15216677.png)
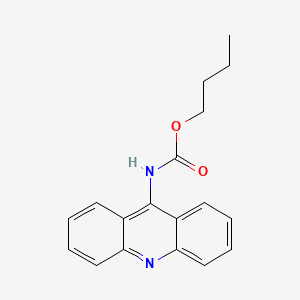
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15216692.png)
